PEG3 Linker Length Confers Superior Degradation Activity vs. PEG2 and PEG4 in PROTAC Design
In a head-to-head comparative study optimizing a PROTAC linker for estrogen receptor alpha (ERα) degradation, the PEG3-containing construct (LCL-ER(dec)) demonstrated the highest degradation activity compared to its PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) analogs [1]. While all three linkers showed comparable binding affinity to ERα (IC₅₀ = 30–50 nM), the PEG3 linker resulted in the most efficient protein degradation [1].
| Evidence Dimension | ERα Degradation Activity |
|---|---|
| Target Compound Data | Highest degradation activity among tested linkers (PEG3-containing construct LCL-ER(dec)) |
| Comparator Or Baseline | PEG2-containing construct (LCL-ER(dec)-P2) and PEG4-containing construct (LCL-ER(dec)-P4) |
| Quantified Difference | PEG3 > PEG4 > PEG2 (qualitative ranking from Western blot; exact DC₅₀ not provided but PEG3 is explicitly stated as 'the most active') |
| Conditions | In vitro cell-based assay; Western blot analysis of ERα protein levels |
Why This Matters
This provides empirical validation that linker length is not a trivial choice; selecting the PEG3 variant is essential to recapitulate the optimized degradation activity reported in the literature, directly impacting experimental success.
- [1] Sato Y, et al. MEDCHEM NEWS Vol.33 No.2 24/52. The Pharmaceutical Society of Japan. 2023. https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html View Source
